molecular formula C104H64N6 B8145039 3,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)phthalonitrile

3,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)phthalonitrile

Cat. No.: B8145039
M. Wt: 1397.7 g/mol
InChI Key: YODXOCMXXDFKEV-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)phthalonitrile is a complex organic compound with the molecular formula C104H64N6 and a molecular weight of 1397.69 g/mol . This compound is known for its unique structural properties, which include multiple carbazole units attached to a phthalonitrile core. It is primarily used in advanced material science applications due to its excellent electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)phthalonitrile typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 3,6-diphenyl-9H-carbazole boronic acid is reacted with a phthalonitrile derivative under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve consistent quality and yield. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)phthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted carbazole compounds .

Scientific Research Applications

3,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)phthalonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)phthalonitrile primarily involves its electronic properties. The compound acts as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. Its molecular structure allows for efficient interaction with various molecular targets, including organic semiconductors and biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)terephthalonitrile
  • 4CzIPN (2,4,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,3-dicyanobenzene)

Uniqueness

Compared to similar compounds, 3,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)phthalonitrile exhibits superior electronic properties, making it highly suitable for use in advanced electronic devices. Its unique structural arrangement allows for enhanced charge transport and stability, which are critical for applications in OLEDs and other optoelectronic devices .

Properties

IUPAC Name

3,4,5,6-tetrakis(3,6-diphenylcarbazol-9-yl)benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H64N6/c105-65-91-92(66-106)102(108-95-51-43-77(69-29-13-3-14-30-69)59-85(95)86-60-78(44-52-96(86)108)70-31-15-4-16-32-70)104(110-99-55-47-81(73-37-21-7-22-38-73)63-89(99)90-64-82(48-56-100(90)110)74-39-23-8-24-40-74)103(109-97-53-45-79(71-33-17-5-18-34-71)61-87(97)88-62-80(46-54-98(88)109)72-35-19-6-20-36-72)101(91)107-93-49-41-75(67-25-9-1-10-26-67)57-83(93)84-58-76(42-50-94(84)107)68-27-11-2-12-28-68/h1-64H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODXOCMXXDFKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=C(C(=C(C(=C6C#N)C#N)N7C8=C(C=C(C=C8)C9=CC=CC=C9)C1=C7C=CC(=C1)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H64N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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